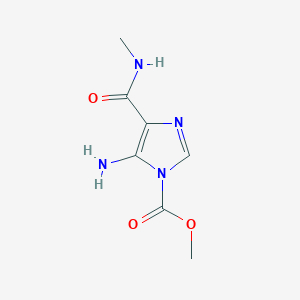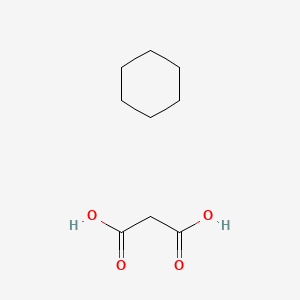
Cyclohexane malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane malonic acid is an organic compound with the molecular formula C9H14O4. It is a derivative of malonic acid where the hydrogen atoms of the methylene group are replaced by a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane malonic acid can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with cyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: This process is scalable and can be optimized for industrial applications by using continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane malonic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming cyclohexane acetic acid.
Substitution Reactions: The methylene group in this compound can be alkylated using alkyl halides in the presence of a base.
Oxidation and Reduction:
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Cyclohexyl bromide, methyl iodide.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, diethyl ether.
Major Products:
Cyclohexane acetic acid: Formed through decarboxylation.
Alkylated derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohexane malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of cyclohexane malonic acid in chemical reactions typically involves the formation of enolate intermediates. These intermediates are highly reactive and can undergo nucleophilic substitution, addition, and elimination reactions. The presence of the cyclohexane ring influences the reactivity and stability of these intermediates, making this compound a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Cyclohexane Acetic Acid: Similar structure but lacks the second carboxyl group.
Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.
Uniqueness: Cyclohexane malonic acid is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it more stable and less prone to certain side reactions compared to its linear counterparts .
Eigenschaften
CAS-Nummer |
4354-67-0 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
cyclohexane;propanedioic acid |
InChI |
InChI=1S/C6H12.C3H4O4/c1-2-4-6-5-3-1;4-2(5)1-3(6)7/h1-6H2;1H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
UPHVEDFCQGNHJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC1.C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)



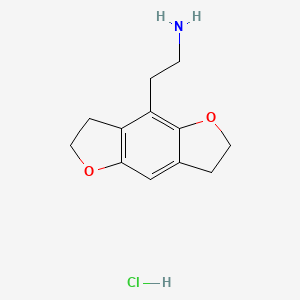
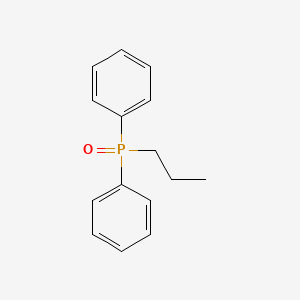

![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
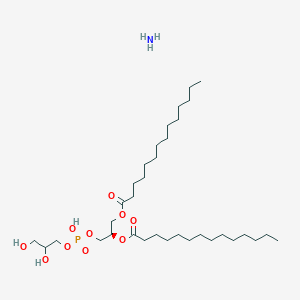
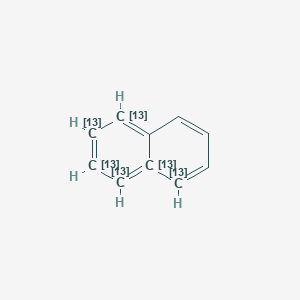
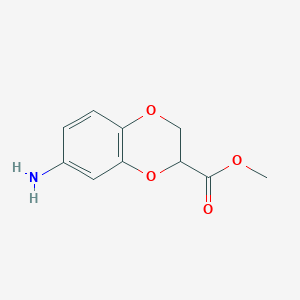
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
